2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the molecule enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides in a tandem reaction. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The optimal reaction conditions involve using 1 equivalent of enaminonitrile and 2 equivalents of benzohydrazide in dry toluene under microwave irradiation at 140°C .
Chemical Reactions Analysis
2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Studies: The compound acts as an inhibitor for enzymes like JAK1, JAK2, and PHD-1, making it useful in studying signal transduction pathways and cellular processes.
Industrial Applications: It is used in the synthesis of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inverse agonist for the RORγt receptor and inhibits the activity of JAK1 and JAK2 enzymes. These interactions disrupt normal cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
These compounds share similar structural motifs but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it unique among its analogs .
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-12-5-2-1-4(7(9,10)11)3-14(5)13-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPXMFWTBIRKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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